molecular formula C12H14N2O3 B12274402 2-(1,3,4-Trimethylindazol-6-yl)oxyacetic acid

2-(1,3,4-Trimethylindazol-6-yl)oxyacetic acid

Cat. No.: B12274402
M. Wt: 234.25 g/mol
InChI Key: RKQPYCAQRVPETH-UHFFFAOYSA-N
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Description

2-(1,3,4-Trimethylindazol-6-yl)oxyacetic acid is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3,4-Trimethylindazol-6-yl)oxyacetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(1,3,4-Trimethylindazol-6-yl)oxyacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

2-(1,3,4-Trimethylindazol-6-yl)oxyacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1,3,4-Trimethylindazol-6-yl)oxyacetic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3,4-Trimethylindazol-6-yl)oxyacetic acid is unique due to its specific combination of the indazole core with the oxyacetic acid moiety and trimethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

2-(1,3,4-trimethylindazol-6-yl)oxyacetic acid

InChI

InChI=1S/C12H14N2O3/c1-7-4-9(17-6-11(15)16)5-10-12(7)8(2)13-14(10)3/h4-5H,6H2,1-3H3,(H,15,16)

InChI Key

RKQPYCAQRVPETH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=NN2C)C)OCC(=O)O

Origin of Product

United States

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